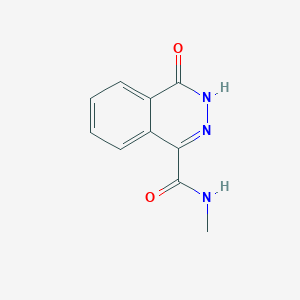

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

Properties

IUPAC Name |

N-methyl-4-oxo-3H-phthalazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-10(15)8-6-4-2-3-5-7(6)9(14)13-12-8/h2-5H,1H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALVNXAJQRCGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .

Industrial Production Methods

Industrial production of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can act as inhibitors of P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells. By inhibiting P-gp, these compounds may enhance the efficacy of other anticancer drugs .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown inhibition zones against common pathogens such as Escherichia coli and Staphylococcus aureus .

Chemical Synthesis

N-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxamide serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and specialty chemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxamide against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Klebsiella pneumoniae | 12 |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound has the potential to be developed into a new class of antimicrobial agents .

Case Study 2: P-Glycoprotein Inhibition

In vitro studies have shown that N-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxamide can inhibit P-glycoprotein activity, suggesting its role in overcoming drug resistance in cancer therapy. This finding opens avenues for further research into its application as an adjunct therapy in cancer treatments .

Mechanism of Action

The mechanism of action of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide include:

- Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

- 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- 4-Oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide

Uniqueness

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility as a small molecule scaffold makes it valuable in various fields of research and industry .

Biological Activity

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has the molecular formula . Its structure includes a phthalazine core, which is known for contributing to various biological activities. The compound's unique functional groups allow it to interact with multiple biological targets, making it a versatile candidate for drug development.

Biological Activities

Research has demonstrated that N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exhibits several biological activities:

1. Antimicrobial Activity

- Studies have shown that derivatives of phthalazine compounds possess antimicrobial properties against various bacterial strains. For instance, compounds similar to N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide have been effective against both Gram-positive and Gram-negative bacteria.

2. Anticancer Activity

- N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has demonstrated potential anticancer effects. In vitro studies indicated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis through pathways involving caspases and PARP cleavage .

3. Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression and other diseases. For example, it has shown inhibitory effects on VEGFR-2, a critical target in cancer therapy .

The biological effects of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide are attributed to its interaction with various molecular targets:

1. Interaction with Enzymes

- The compound binds to enzymes involved in metabolic pathways, altering their activity. This interaction can lead to downstream effects that promote cell death in cancer cells or inhibit bacterial growth.

2. Induction of Apoptosis

- By modulating apoptotic pathways, N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can trigger programmed cell death in malignant cells, making it a candidate for further development as an anticancer agent.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of the compound was tested against four pathogenic bacterial strains. Results indicated that N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating effective antimicrobial properties.

Data Tables

Q & A

Q. Basic

- Detailed protocols : Document exact molar ratios (e.g., 1:1 PA to hydrazide), reaction times, and temperature gradients .

- Batch consistency : Use calibrated equipment (e.g., syringe pumps for reagent addition) and standardized solvents.

- Open data sharing : Publish NMR spectra, HPLC chromatograms, and crystallographic data in supplementary materials .

How can advanced spectroscopic methods resolve structural ambiguities in phthalazine derivatives?

Q. Advanced

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and confirms spatial proximity of substituents .

- Dynamic light scattering (DLS) : Characterizes aggregation states in solution that may affect bioactivity .

- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of heteroatoms (e.g., nitrogen in the phthalazine ring) .

What in vivo models are appropriate for evaluating the pharmacokinetics of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide?

Q. Advanced

- Rodent models : Administer derivatives orally or intravenously in Sprague-Dawley rats to measure bioavailability, half-life, and tissue distribution via LC-MS/MS .

- Blood-brain barrier (BBB) penetration : Use in situ brain perfusion models to assess CNS targeting potential for anticonvulsant applications .

- Metabolite profiling : Identify Phase I/II metabolites using hepatocyte microsomes and UPLC-QTOF-MS .

How should researchers address discrepancies between computational predictions and experimental results for this compound class?

Q. Advanced

- Force field refinement : Adjust parameters in molecular dynamics simulations to better reflect experimental LogP or pKa values .

- Experimental validation : Re-test outliers using orthogonal assays (e.g., SPR if docking predicted high affinity but in vitro IC₅₀ was poor) .

- Error analysis : Quantify uncertainties in computational models (e.g., RMSD values in docking poses) and correlate with assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.